An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole: Properties, Reactivity, and Applications
An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole: Properties, Reactivity, and Applications
This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole, a pivotal building block in modern organic synthesis and materials science. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective utilization in the laboratory.
Introduction: A Versatile Synthon
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole, also known as (9H-Carbazol-3-yl)boronic Acid Pinacol Ester, is an aromatic heterocyclic organic compound that has garnered significant attention for its utility in constructing complex molecular architectures.[1][2] Its structure marries the electron-rich, photophysically active carbazole core with the versatile reactivity of a boronic acid pinacol ester. This combination makes it an invaluable reagent, particularly in palladium-catalyzed cross-coupling reactions, for the synthesis of functional polymers, advanced materials for organic electronics, and potential pharmaceutical agents.[1][3] The pinacol ester group enhances the stability and handling of the otherwise sensitive boronic acid, making it a preferred reagent in many synthetic applications.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₀BNO₂ | [1][4] |
| Molecular Weight | 293.17 g/mol | [1] |
| Appearance | White to orange crystalline powder | [1][2] |
| Melting Point | 194 - 198 °C | [1] |
| Boiling Point (Predicted) | 474.3 ± 18.0 °C at 760 mmHg | |
| CAS Number | 855738-89-5 | [4] |
| Storage | Store at room temperature, under inert gas (nitrogen or argon) at 2-8°C for long-term stability. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole nucleus, the N-H proton, and the methyl protons of the pinacol group. The aromatic region will display a complex multiplet pattern due to the coupling of adjacent protons. The twelve protons of the four methyl groups on the dioxaborolane ring will likely appear as a sharp singlet.
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¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the twelve distinct carbon environments in the molecule. The aromatic carbons of the carbazole moiety will resonate in the downfield region, while the quaternary carbons of the pinacol group and the methyl carbons will appear in the upfield region.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:
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N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the carbazole ring.
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C-H Aromatic Stretch: Multiple sharp peaks just above 3000 cm⁻¹.
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C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ from the methyl groups of the pinacol ester.
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C=C Aromatic Ring Stretch: Strong absorptions in the 1600-1450 cm⁻¹ region.
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B-O Stretch: A strong, broad absorption band typically observed in the 1350-1300 cm⁻¹ region, characteristic of boronate esters.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight (293.17).
Chemical Reactivity and Applications
The primary utility of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between the carbazole unit and various organic halides or triflates, enabling the synthesis of a wide array of complex molecules.
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their esters.[7]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Materials Science
The carbazole moiety possesses desirable electronic and photophysical properties, making it a key component in materials for organic electronics.[1] Polymers and small molecules synthesized using 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole find applications in:
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Organic Light-Emitting Diodes (OLEDs): Carbazole-containing materials are often used as host materials for phosphorescent emitters or as hole-transporting layers due to their high triplet energy and good charge carrier mobility.[1]
-
Organic Photovoltaics (OPVs): As electron-donating units in conjugated polymers for the active layer of solar cells.[1]
-
Organic Field-Effect Transistors (OFETs): In the development of semiconducting materials.
Potential in Drug Development
The carbazole scaffold is present in numerous biologically active natural products and synthetic pharmaceuticals. The ability to functionalize the carbazole core using the boronic ester as a handle opens up avenues for the synthesis of novel drug candidates.[1]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized, yet detailed, protocol for a Suzuki-Miyaura cross-coupling reaction using 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole. Researchers should note that optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Workflow for a Typical Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
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Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole (1.0 eq), the desired aryl halide (e.g., aryl bromide, 1.0-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, or THF/water) is commonly used.[6][8][9]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and FTIR) to confirm its identity and purity.
Safety and Handling
As a laboratory chemical, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole requires careful handling.
-
GHS Hazard Statements:
-
Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Conclusion
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole is a highly valuable and versatile building block in organic chemistry. Its robust reactivity in Suzuki-Miyaura cross-coupling reactions, combined with the favorable properties of the carbazole core, makes it an essential tool for the synthesis of advanced materials for organic electronics and complex molecules for medicinal chemistry research. A thorough understanding of its chemical properties, reactivity, and proper handling is paramount to leveraging its full potential in innovative scientific endeavors.
References
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PubChem. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole. National Center for Biotechnology Information. Retrieved from [Link]
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Kanagawa, M., Akagi, K., & Okuno, T. (2021). 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, E77(Pt 3), 263–266. Retrieved from [Link]
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NIST. (n.d.). Carbazole. NIST Chemistry WebBook. Retrieved from [Link]
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Kanagawa, M., Akagi, K., & Okuno, T. (2021). 9-[(Z)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole. IUCrData, 6(3), x210142. Retrieved from [Link]
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Nakanishi, K., et al. (2020). Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. Polymers, 12(11), 2536. Retrieved from [Link]
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ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectra of carbazole.... Retrieved from [Link]
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Polášek, J. (2015). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Masaryk University. Retrieved from [Link]
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PubChem. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. Retrieved from [Link]
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El-Faham, A., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-11. Retrieved from [Link]
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Al-Alshaikh, M. A. (2016). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 51(1), 1-18. Retrieved from [Link]
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